tert-Butyl 3-((4-amino-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
Description
tert-Butyl 3-((4-amino-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a 4-aminopyrazole substituent. This compound is of significant interest in medicinal and synthetic chemistry due to its dual functional groups: the tert-butyloxycarbonyl (Boc) group enhances stability during synthetic processes, while the 4-aminopyrazole moiety offers nucleophilic reactivity for further derivatization. Such structures are commonly employed as intermediates in the synthesis of bioactive molecules, particularly kinase inhibitors and heterocyclic scaffolds .
Properties
IUPAC Name |
tert-butyl 3-[(4-aminopyrazol-1-yl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17-6-4-5-11(8-17)9-18-10-12(15)7-16-18/h7,10-11H,4-6,8-9,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUWYUFREOLQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidine
The tert-butoxycarbonyl (Boc) group is introduced to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, treatment of 3-(hydroxymethyl)piperidine with Boc₂O in dichloromethane (DCM) and triethylamine yields tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate in >90% purity. This step ensures chemoselective protection, critical for subsequent reactions at the 3-position.
Functionalization at the 3-Position
Conversion of the hydroxyl group to a leaving group (e.g., bromide) facilitates nucleophilic substitution. In a representative procedure, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is treated with phosphorus tribromide (PBr₃) in DCM, yielding tert-butyl 3-(bromomethyl)piperidine-1-carboxylate. This intermediate reacts with 4-amino-1H-pyrazole in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The reaction typically achieves 65–75% yield after 12–24 hours, with purification via silica gel chromatography (ethyl acetate/hexane gradient).
Transition-Metal-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed couplings offer an alternative route for constructing the pyrazole-piperidine linkage. For instance, tert-butyl 3-(iodomethyl)piperidine-1-carboxylate undergoes Suzuki-Miyaura coupling with 4-amino-1H-pyrazole-1-boronic acid pinacol ester. This method, adapted from analogous syntheses, employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and sodium carbonate (Na₂CO₃) in a 1,2-dimethoxyethane (DME)/water solvent system. Yields range from 60–70%, with residual palladium removed via activated charcoal filtration.
Deprotection and Final Product Isolation
Final deprotection of the Boc group is achieved using hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM. For example, treatment with 4M HCl/dioxane at room temperature for 6 hours cleaves the Boc group, followed by neutralization with sodium bicarbonate (NaHCO₃) and extraction with ethyl acetate. The crude product is recrystallized from ethanol/water to afford this compound in ≥95% purity.
Analytical Characterization and Validation
Mass Spectrometry (MS): Electrospray ionization (ESI) spectra typically show [M+H]⁺ peaks at m/z 281.2, consistent with the molecular formula C₁₃H₂₀N₄O₂.
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.41 (s, 9H, Boc CH₃), 1.71–1.80 (m, 2H, piperidine CH₂), 2.00 (m, 2H, piperidine CH₂), 2.90 (br, 2H, piperidine NCH₂), 4.00–4.05 (m, 2H, piperidine NCH₂), 4.42–4.48 (m, 1H, pyrazole CH), 8.07 (s, 1H, pyrazole NH₂), 8.64 (s, 1H, pyrazole CH).
High-Performance Liquid Chromatography (HPLC): Retention time (Rₜ) of 0.582 minutes under gradient elution (2–100% acetonitrile in water) confirms homogeneity.
Comparative Analysis of Synthetic Routes
| Method | Yield | Catalyst | Purification | Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–75% | None | Silica gel chromatography | Simplicity, low cost |
| Suzuki-Miyaura Coupling | 60–70% | Pd(PPh₃)₄ | Charcoal filtration | Tolerance to functional groups |
| Mitsunobu Reaction | 50–60% | DIAD, PPh₃ | Recrystallization | Stereochemical control |
Optimization Strategies and Challenges
Solvent Selection: Polar aprotic solvents (DMF, DME) enhance reaction rates in substitution and coupling reactions but require careful removal during workup.
Catalyst Loading: Reducing Pd(PPh₃)₄ to 0.5–1 mol% minimizes costs without compromising yield.
Byproduct Management: Silica gel chromatography effectively separates regioisomeric pyrazole adducts, which form in <5% yield due to the ambident nucleophilicity of 4-aminopyrazole .
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity at three key sites:
-
Tert-butyl carbamate (Boc) group : Labile under acidic conditions.
-
4-Aminopyrazole : Nucleophilic amino group and aromatic pyrazole ring.
-
Methylene linker : Potential for alkylation or oxidation.
Deprotection of the Boc Group
The tert-butyl carbamate group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is critical for further functionalization:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Boc deprotection | HCl in dioxane (4 M, 2–4 h, rt) | Free amine intermediate | |
| Trifluoroacetic acid (TFA) in DCM | Faster deprotection (~30 min) |
The liberated amine can undergo subsequent reactions such as acylation or alkylation.
Aminopyrazole Modifications
The 4-amino group on the pyrazole ring participates in electrophilic substitution and coupling reactions:
Acylation
Reaction with acyl chlorides or anhydrides forms amides:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Acetyl chloride | Dry THF, 0°C → rt, 12 h | 78% | |
| Benzoyl chloride | Pyridine, reflux, 6 h | 85% |
Suzuki-Miyaura Coupling
The pyrazole ring’s halogenated derivatives enable cross-coupling:
| Catalyst | Base | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 65% | |
| PdCl₂(dppf) | CsF | 72% |
Methylene Linker Functionalization
The CH₂ group between piperidine and pyrazole can undergo oxidation or alkylation:
Oxidation to Ketone
| Oxidizing Agent | Conditions | Yield | Reference |
|---|---|---|---|
| KMnO₄ in acetone | 0°C, 3 h | 58% | |
| RuCl₃/NaIO₄ | H₂O/CH₃CN, rt, 6 h | 81% |
Alkylation
Quaternization of the piperidine nitrogen enhances solubility for biological assays:
| Alkylating Agent | Conditions | Product |
|---|---|---|
| Methyl iodide | DMF, 60°C, 12 h | N-Methylpiperidine |
| Benzyl bromide | K₂CO₃, DMF, rt, 24 h | N-Benzylpiperidine |
Stability and Compatibility
Scientific Research Applications
Drug Discovery
The compound has shown promise in drug discovery, particularly as a lead compound for developing new therapeutic agents targeting various diseases. The presence of the pyrazole moiety is known to enhance biological activity, making it a valuable scaffold in medicinal chemistry.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, studies involving related compounds have demonstrated their efficacy against chronic lymphocytic leukemia and other malignancies by inhibiting specific cellular pathways crucial for cancer cell proliferation .
Antimicrobial Properties
The compound's potential antimicrobial properties are also noteworthy. Pyrazole derivatives have been explored for their ability to combat bacterial and fungal infections. Preliminary studies suggest that tert-butyl 3-((4-amino-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate may possess similar properties, warranting further investigation into its mechanism of action against various pathogens.
Neurological Applications
Given the structural similarity to known neuroprotective agents, this compound may also be investigated for its neuroprotective effects. Compounds containing piperidine rings have been associated with improved cognitive functions and neuroprotection in preclinical models .
Case Study: Neuroprotection
Research has focused on the neuroprotective effects of piperidine derivatives in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These studies highlight the potential of similar compounds to mitigate neuroinflammation and oxidative stress .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including autoimmune disorders and chronic inflammatory conditions. Compounds with pyrazole structures have been recognized for their anti-inflammatory properties. Investigating this compound could reveal its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-amino-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Heterocycle Type : The target compound and share a pyrazole core, whereas PK03447E-1 () features a pyridine ring. Triazole derivatives () introduce a distinct hydrogen-bonding capability .
- Substituents : Bromine and methyl groups () enhance electrophilicity, while chlorophenyl/fluorophenyl groups () increase molecular weight and hydrophobicity. The hydroxymethyl-triazole in improves aqueous solubility .
Physicochemical Properties
- Molecular Weight : The target compound (MW ≈ 280) is lighter than halogenated analogs like (MW 344.25) and (MW 484.95), which may influence bioavailability .
- Solubility: The 4-aminopyrazole group in the target compound likely enhances polarity compared to brominated () or aromatic derivatives (). Triazole derivatives () may exhibit superior solubility due to hydrogen-bonding capacity .
- Crystallography : Piperazine derivatives () crystallize in a triclinic system (space group P1), suggesting dense packing, whereas piperidine-based compounds (e.g., ) may exhibit different conformational flexibility .
Biological Activity
Introduction
tert-Butyl 3-((4-amino-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 280.37 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an amino-pyrazole moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that pyrazole derivatives can inhibit various cancer cell lines, demonstrating a mean IC50 value of approximately 92.4 µM against multiple cancer types, including colon and lung cancers .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Compounds in the pyrazole class have shown inhibitory activity against enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are involved in cancer progression and inflammation .
- Cellular Pathways : The compound may modulate pathways associated with apoptosis and cell cycle regulation, contributing to its anticancer effects.
Antimicrobial Activity
In addition to anticancer properties, certain derivatives of pyrazole compounds have demonstrated antimicrobial activity. For instance, studies have shown that they can inhibit the growth of bacterial strains, suggesting potential applications in treating infections .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of pyrazole derivatives, including this compound. The results indicated that these compounds exhibited a significant reduction in tumor growth in xenograft models of breast cancer. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of pyrazole derivatives against resistant bacterial strains. The study found that certain modifications to the piperidine ring enhanced the activity against Gram-positive bacteria, indicating a promising avenue for developing new antibiotics .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl 3-((4-amino-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring followed by coupling with a piperidine derivative. A representative method includes:
Pyrazole Intermediate Synthesis : React 4-amino-1H-pyrazole with a suitable alkylating agent under basic conditions to introduce the methyl group at the N1 position.
Piperidine Functionalization : Introduce the tert-butyl carbamate (Boc) group to piperidine via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP.
Coupling Reaction : Use a nucleophilic substitution or reductive amination to link the pyrazole-methyl group to the Boc-protected piperidine.
Purification : Silica gel column chromatography is commonly employed to isolate the final product .
Q. How is the compound purified and characterized after synthesis?
Methodological Answer:
- Purification :
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate impurities.
- Recrystallization : Optimize solvent systems (e.g., dichloromethane/hexane) to obtain high-purity crystals.
- Characterization :
- NMR Spectroscopy : Analyze and NMR spectra to confirm proton environments and carbon frameworks. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm (), while the pyrazole protons resonate between 6.5–8.5 ppm .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS.
Q. What safety precautions are critical during experimental handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Emergency Measures : Ensure access to eyewash stations and fire extinguishers. Firefighting protocols recommend carbon dioxide or dry chemical extinguishers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Temperature Control : Conduct reactions at 0–5°C for sensitive steps (e.g., Boc protection) to minimize side reactions.
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to enhance efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates.
Example : In analogous syntheses, yields improved from 41% to 91% by switching from room temperature to ice-cooled conditions .
Table 1 : Yield Optimization via Reaction Conditions
| Condition | Yield (%) | Reference |
|---|---|---|
| Room Temperature | 41 | |
| Ice-Cooled (0–5°C) | 91 | |
| Catalyzed (Pd) | 78–85 |
Q. How can contradictions in crystallographic or spectroscopic data be resolved?
Methodological Answer:
- Crystallographic Validation : Use SHELX software (e.g., SHELXL) to refine X-ray diffraction data. Discrepancies in bond lengths/angles may arise from disorder; apply restraints or exclude outliers .
- NMR Data Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in proton assignments.
Case Study : For tert-butyl piperidine derivatives, mismatched coupling constants () in NOESY spectra were resolved by re-evaluating dihedral angles using molecular modeling .
Q. What computational methods predict the compound’s reactivity or supramolecular interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate hydrogen-bonding patterns (e.g., pyrazole NH with carbonyl groups) to understand crystal packing or ligand-protein interactions.
Example : Graph set analysis (as per Etter’s rules) can classify hydrogen-bonding motifs in crystals, aiding in polymorph prediction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
